molecular formula C16H20N2O3 B2658997 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid CAS No. 2379972-64-0

5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid

Cat. No.: B2658997
CAS No.: 2379972-64-0
M. Wt: 288.347
InChI Key: KKMVVFCCXUYBSR-UHFFFAOYSA-N
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Description

5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid is a complex organic compound with a unique structure that combines elements of azepine and quinazoline rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the azepine ring and the ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of quinazoline compounds exhibit promising anticancer properties. The azepinoquinazoline structure provides a unique scaffold that enhances biological activity. For instance:

  • Case Study : A derivative of the azepinoquinazoline compound was synthesized and evaluated for its anticancer activity against various cancer cell lines. The results indicated significant cytotoxic effects compared to standard chemotherapeutics .

Antioxidant Properties

The antioxidant capacity of azepinoquinazoline derivatives has been investigated using various assays. These compounds can scavenge free radicals effectively.

CompoundIC50 Value (µM)Reference
Azepinoquinazoline Derivative 115
Ascorbic Acid (Control)25

This table illustrates that certain derivatives of the compound exhibit superior antioxidant activity compared to ascorbic acid.

Polymer Chemistry

The structural characteristics of 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid allow it to be utilized as a monomer in polymer synthesis.

  • Case Study : Research demonstrated the successful incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting polymers showed improved performance in high-temperature applications .

Nanotechnology

The compound's ability to form stable complexes with metal ions has been explored for applications in nanotechnology.

Metal IonStability Constant (log K)Application
Cu²⁺4.5Catalysis
Ag⁺5.0Antimicrobial coatings

These findings indicate that the compound can be used in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid stands out due to its specific structural features, such as the presence of the ethyl group and the unique arrangement of the azepine and quinazoline rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-ethyl-12-oxo-5H,5aH,6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxylic acid is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that contributes to its biological properties. Its molecular formula is C14H14N2O3C_{14}H_{14}N_2O_3 with a molecular weight of 258.27 g/mol. The structure includes an azepine ring fused to a quinazoline moiety, which is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The anticancer effects of this compound were evaluated using the MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent inhibition of cell viability compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

Quinazolines are known for their antimicrobial properties. The synthesized derivatives of this compound were tested against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Compounds from the quinazoline class have been shown to reduce TNF-alpha production in human cell lines . This suggests that this compound may also possess similar anti-inflammatory effects.

Case Studies

  • Anticancer Evaluation : In one study involving MCF-7 cells treated with various concentrations of the compound over 48 hours showed a significant reduction in cell viability at concentrations above 10 µM. The IC50 value was determined to be approximately 15 µM .
  • Antimicrobial Testing : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) ranged from 25 to 100 µg/mL for different derivatives .

Research Findings

Recent investigations into the biological activity of quinazolines have highlighted their role as potential therapeutic agents due to their ability to interact with multiple biological targets:

Activity TypeTarget Cell Line/OrganismEffect ObservedReference
AnticancerMCF-7Inhibition of cell growth
AntimicrobialS. aureusMIC: 50 µg/mL
Anti-inflammatoryHuman macrophagesReduced TNF-alpha secretion

Properties

IUPAC Name

5-ethyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-17-13-10-11(16(20)21)7-8-12(13)15(19)18-9-5-3-4-6-14(17)18/h7-8,10,14H,2-6,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMVVFCCXUYBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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